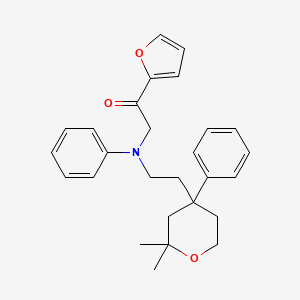![molecular formula C20H34O5 B12369825 (Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B12369825.png)
(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13,14-Dihydro-15-keto-PGF2 is a metabolite of prostaglandin F2α, which is a member of the prostaglandin family. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. 13,14-Dihydro-15-keto-PGF2 is formed by the oxidation of the 15-hydroxy group and hydrogenation of the 13,14-double bond of prostaglandin F2α . This compound is significant in various physiological processes, including the regulation of inflammation, smooth muscle function, and reproductive processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 13,14-Dihydro-15-keto-PGF2 typically involves the hydrogenation of prostaglandin F2α. The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The oxidation of the 15-hydroxy group to a keto group can be achieved using oxidizing agents like Jones reagent (chromic acid in sulfuric acid) or pyridinium chlorochromate (PCC) .
Industrial Production Methods
Industrial production of 13,14-Dihydro-15-keto-PGF2 follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and oxidation. The use of high-pressure hydrogenation reactors and large-scale oxidizing agents ensures the production of the compound in significant quantities .
化学反応の分析
Types of Reactions
13,14-Dihydro-15-keto-PGF2 undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized metabolites.
Reduction: Reduction reactions can convert the keto group back to a hydroxyl group.
Substitution: The compound can undergo substitution reactions at various positions on the prostaglandin skeleton.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Jones reagent and PCC.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include more oxidized or reduced forms of the compound, as well as substituted derivatives that can have different biological activities .
科学的研究の応用
13,14-Dihydro-15-keto-PGF2 has several scientific research applications:
Chemistry: Used as a reference compound in the study of prostaglandin metabolism and synthesis.
Biology: Investigated for its role in various physiological processes, including inflammation and smooth muscle function.
Medicine: Studied for its potential therapeutic effects in conditions like asthma, hypertension, and reproductive health.
Industry: Used in the development of diagnostic assays and as a marker for prostaglandin activity in biological samples
作用機序
13,14-Dihydro-15-keto-PGF2 exerts its effects by interacting with specific prostaglandin receptors on cell surfaces. These interactions trigger intracellular signaling pathways that lead to various physiological responses. The compound primarily targets the prostaglandin F receptor (FP), which is involved in the regulation of smooth muscle contraction, inflammation, and reproductive processes .
類似化合物との比較
Similar Compounds
Prostaglandin F2α: The parent compound from which 13,14-Dihydro-15-keto-PGF2 is derived.
13,14-Dihydro-15-keto-PGE2: Another metabolite with similar structural features but different biological activities.
11β-13,14-Dihydro-15-keto Prostaglandin F2α: A related compound with slight structural variations
Uniqueness
13,14-Dihydro-15-keto-PGF2 is unique due to its specific formation pathway and its role as a stable metabolite of prostaglandin F2α. Its stability and longer half-life in circulation make it a valuable marker for studying prostaglandin activity and metabolism .
特性
分子式 |
C20H34O5 |
|---|---|
分子量 |
358.5 g/mol |
IUPAC名 |
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-19,22-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+,19-/m1/s1/i5D2,8D2 |
InChIキー |
VKTIONYPMSCHQI-YFUTVRNWSA-N |
異性体SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CCC(=O)CCCCC)O)O |
正規SMILES |
CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-enyl]cyclohexane-1-carboxylic acid](/img/structure/B12369761.png)


![dicopper;tetrasodium;3-oxido-4-[[2-oxido-4-[3-oxido-4-[(2-oxido-3,6-disulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12369782.png)






![2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12369817.png)

![[(2S,3R)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B12369821.png)
